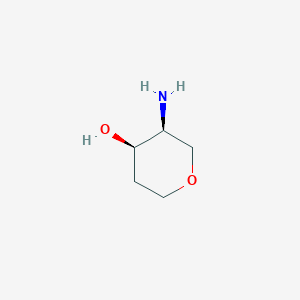

(3S,4R)-3-aminooxan-4-ol

CAS No.: 1638744-86-1

Cat. No.: VC8079953

Molecular Formula: C5H11NO2

Molecular Weight: 117.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638744-86-1 |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 |

| IUPAC Name | (3S,4R)-3-aminooxan-4-ol |

| Standard InChI | InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 |

| Standard InChI Key | KUCSFTQJADYIQH-CRCLSJGQSA-N |

| Isomeric SMILES | C1COC[C@@H]([C@@H]1O)N |

| SMILES | C1COCC(C1O)N |

| Canonical SMILES | C1COCC(C1O)N |

Introduction

Structural and Physicochemical Properties

Molecular Identity

The compound’s structure includes a tetrahydropyran ring with axial and equatorial substituents. The amino group at position 3 and hydroxyl group at position 4 adopt a trans configuration due to steric and electronic considerations .

Spectroscopic Data

| Identifier | Value | Source |

|---|---|---|

| SMILES | C1COCC(C1O)N | |

| InChI | InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| InChI Key | KUCSFTQJADYIQH-CRCLSJGQSA-N |

Synthetic Routes and Industrial Production

Key Synthesis Methods

The synthesis of (3S,4R)-3-aminooxan-4-ol involves asymmetric catalysis to ensure stereochemical fidelity. Common methods include:

-

Asymmetric Hydrogenation:

-

Substrate: A nitro or imino derivative of tetrahydropyran.

-

Catalyst: Chiral transition-metal complexes (e.g., ruthenium or rhodium-based catalysts).

-

Conditions: High-pressure hydrogenation (50–100 bar) at moderate temperatures (25–50°C).

-

-

Epoxide Ring-Opening:

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize reaction parameters:

| Parameter | Industrial Setting | Lab Setting |

|---|---|---|

| Pressure | 50–100 bar | 1–5 bar |

| Temperature | 25–50°C | 0–25°C |

| Purity | ≥95% | ≥85% |

| By-Product Minimization | Automated purification (e.g., chromatography) | Manual recrystallization |

Automated systems ensure consistent enantiomeric excess (>98% ee) by tightly controlling pH and solvent polarity .

Chemical Reactivity and Functional Group Interactions

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Corresponding oxo derivatives |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or amines |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Substituted amines or ethers |

The amino group participates in hydrogen bonding, while the hydroxyl group facilitates solubility in polar solvents. These properties make the compound suitable for peptide coupling and glycosylation reactions .

Stability and Degradation

The compound is stable under ambient conditions but undergoes degradation under strong acidic or alkaline conditions. Hydrolysis of the tetrahydropyran ring occurs in the presence of concentrated HCl or NaOH, yielding linear diols or amino alcohols.

Biological and Pharmacological Significance

Enzymatic Interactions

The (3S,4R) configuration allows selective binding to enzymes with chiral active sites. For example:

-

Enzyme Inhibition: Competes with substrates in enzymatic reactions involving tetrahydropyran derivatives.

-

Catalyst for Biochemical Assays: Serves as a probe to study enzyme kinetics, particularly in glycosidases and aminotransferases.

| Application | Rationale | Example Derivatives |

|---|---|---|

| Antifungal Agents | Inhibits lanosterol 14α-demethylase | Triazole-oxan hybrids |

| Anticancer Agents | Disrupts microtubule dynamics | Sulfonamide-oxan conjugates |

These applications are inferred from studies on related compounds (e.g., (3R,4R)-4-aminooxan-3-ol) .

Comparative Analysis with Stereoisomers and Analogues

Stereochemical Variants

| Compound | CAS Number | Stereochemistry | Applications |

|---|---|---|---|

| (3S,4S)-3-Aminooxan-4-ol | 1240390-32-2 | Cis configuration | Limited enzymatic selectivity |

| (3R,4R)-4-Aminooxan-3-ol | 1523530-38-2 | Trans configuration | Antimicrobial intermediates |

The (3S,4R) isomer exhibits superior solubility and reactivity compared to cis variants due to minimized steric hindrance .

Functional Group Analogues

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| 4-(Aminomethyl)oxan-4-ol | Aminomethyl substituent | Enhanced nucleophilicity |

| 3-Amino-3-(oxan-4-yl)propan-1-ol | Extended carbon chain | Increased flexibility in coupling |

These analogues are used in diverse settings, from polymer synthesis to biocatalysis .

| Hazard Class | Description | Precautions |

|---|---|---|

| Skin Irrit. 2 | Causes irritation | Wear gloves, avoid prolonged contact |

| Eye Irrit. 2A | Causes serious eye irritation | Use goggles |

| STOT SE 3 | Respiratory tract irritation | Work in ventilated areas |

The hydrochloride salt (CID 121229165) amplifies these hazards due to increased hygroscopicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume